molecular formula C9H17Cl2N3O2 B7970937 2-methyl-1,5,6,7,8,9-hexahydropyrimido[4,5-d]azepin-4-one;hydrate;dihydrochloride

2-methyl-1,5,6,7,8,9-hexahydropyrimido[4,5-d]azepin-4-one;hydrate;dihydrochloride

Cat. No.: B7970937
M. Wt: 270.15 g/mol
InChI Key: BVYSTHCDADDWPG-UHFFFAOYSA-N
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Description

The compound with the identifier “2-methyl-1,5,6,7,8,9-hexahydropyrimido[4,5-d]azepin-4-one;hydrate;dihydrochloride” is a chemical substance listed in the PubChem database PubChem is a public repository for information on the biological activities of small molecules

Chemical Reactions Analysis

2-methyl-1,5,6,7,8,9-hexahydropyrimido[4,5-d]azepin-4-one;hydrate;dihydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the specific functional groups present in the compound. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may use reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions can occur under acidic or basic conditions, depending on the nature of the substituents. The major products formed from these reactions vary based on the specific reagents and conditions used.

Scientific Research Applications

2-methyl-1,5,6,7,8,9-hexahydropyrimido[4,5-d]azepin-4-one;hydrate;dihydrochloride has a wide range of scientific research applications. In chemistry, it may be used as a reagent or intermediate in the synthesis of other compounds. In biology, it could be studied for its potential effects on biological systems, including its interactions with enzymes, receptors, or other biomolecules. In medicine, this compound might be investigated for its therapeutic potential, such as its ability to modulate specific biological pathways or its efficacy in treating certain diseases. In industry, this compound could be utilized in the development of new materials, pharmaceuticals, or other products.

Mechanism of Action

The mechanism of action of 2-methyl-1,5,6,7,8,9-hexahydropyrimido[4,5-d]azepin-4-one;hydrate;dihydrochloride involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to particular enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific structure and properties of the compound. Understanding the mechanism of action is crucial for elucidating its potential therapeutic or industrial applications.

Comparison with Similar Compounds

2-methyl-1,5,6,7,8,9-hexahydropyrimido[4,5-d]azepin-4-one;hydrate;dihydrochloride can be compared with other similar compounds to highlight its uniqueness. Similar compounds may share structural features or functional groups, but they may differ in their chemical reactivity, biological activity, or other properties. For example, compounds with similar molecular structures might include other small molecules listed in the PubChem database. By comparing this compound with these similar compounds, researchers can gain insights into its distinct characteristics and potential advantages in various applications.

Properties

IUPAC Name

2-methyl-1,5,6,7,8,9-hexahydropyrimido[4,5-d]azepin-4-one;hydrate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O.2ClH.H2O/c1-6-11-8-3-5-10-4-2-7(8)9(13)12-6;;;/h10H,2-5H2,1H3,(H,11,12,13);2*1H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVYSTHCDADDWPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=O)C2=C(N1)CCNCC2.O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=O)C2=C(N1)CCNCC2.O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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